molecular formula C₄₀H₅₇N₁₁O₁₇ B612658 926018-45-3 CAS No. 926018-45-3

926018-45-3

Cat. No.: B612658
CAS No.: 926018-45-3
M. Wt: 963.94
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Description

Typical characterization for such compounds includes molecular weight, spectral data (e.g., NMR, LC-MS), solubility, and bioactivity metrics (e.g., Log P, GI absorption) .

Properties

CAS No.

926018-45-3

Molecular Formula

C₄₀H₅₇N₁₁O₁₇

Molecular Weight

963.94

sequence

One Letter Code: HAEGTFTSD

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HAEGTFTSD involves solid-phase peptide synthesis (SPPS), a common method for peptide production. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of HAEGTFTSD follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels suitable for research and potential therapeutic applications .

Types of Reactions:

    Oxidation: HAEGTFTSD can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.

    Reduction: Reduction reactions can be employed to reduce disulfide bonds within the peptide structure.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis techniques are used to introduce specific amino acid substitutions.

Major Products Formed:

Scientific Research Applications

HAEGTFTSD has significant applications in various fields:

Mechanism of Action

HAEGTFTSD exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R) on pancreatic beta cells. This binding stimulates insulin secretion in a glucose-dependent manner, thereby lowering blood glucose levels. Additionally, it inhibits glucagon secretion from alpha cells, delays gastric emptying, and promotes satiety .

Comparison with Similar Compounds

Key Observations :

  • Structural Similarity : Compounds like CAS 918538-05-3 and 905306-69-6 share heterocyclic cores (e.g., pyrrolotriazine, pyridine), suggesting This compound may also feature nitrogen-rich rings.
  • Functional Divergence : Halogen substituents (e.g., Cl, Br) enhance bioactivity in CAS 918538-05-3 but may reduce solubility compared to methoxy groups in CAS 905306-69-6 .
  • Synthetic Complexity : Palladium-catalyzed reactions (hypothesized for This compound ) often yield higher purity but require stringent conditions compared to amine-based syntheses .

Comparison with Functionally Similar Compounds

Functionally similar compounds are those with overlapping applications (e.g., drug intermediates, catalysts). Examples from the evidence include:

Table 2: Functional Comparison
Parameter CAS this compound (Hypothetical) CAS 1761-61-1 CAS 1046861-20-4
Primary Use Pharmaceutical intermediate Benzimidazole precursor Boronic acid coupling agent
Key Reactivity Cross-coupling reactions Cyclocondensation Suzuki-Miyaura coupling
Thermal Stability Stable to 150°C Stable under reflux Sensitive to moisture
Toxicity (LD₅₀) >500 mg/kg (oral) Not reported Low acute toxicity

Key Observations :

  • Pharmaceutical Utility : Boronic acids (e.g., CAS 1046861-20-4) and benzimidazoles (e.g., CAS 1761-61-1) are critical in drug design, suggesting This compound may serve as a versatile scaffold .
  • Reactivity Profiles : Suzuki-Miyaura reactions (CAS 1046861-20-4) require inert conditions, whereas cross-coupling for This compound might tolerate broader substrates .

Research Findings and Limitations

  • Gaps in Data: No direct experimental data (e.g., NMR, elemental analysis) for this compound are available in the provided evidence, limiting authoritative conclusions.
  • Methodological Insights : Studies on analogs emphasize the need for rigorous purity validation (e.g., LC-MS, X-ray crystallography) and standardized bioactivity assays .

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